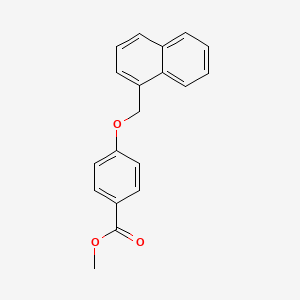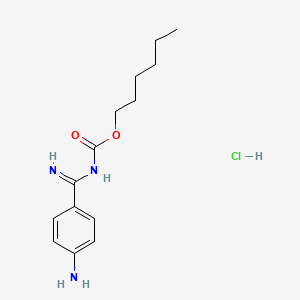
8-Iodoquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodoquinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 8th position and a carboxylic acid group at the 2nd position of the quinoline ring. The molecular formula of this compound is C10H6INO2, and it has a molecular weight of 299.07 g/mol
Méthodes De Préparation
The synthesis of 8-Iodoquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the iodination of quinoline-2-carboxylic acid. This process typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination.
Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
8-Iodoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and other nucleophiles.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form quinoline-2,8-dicarboxylic acid or reduction to form quinoline-2-carboxaldehyde.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can lead to the formation of biaryl compounds.
Applications De Recherche Scientifique
8-Iodoquinoline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound serves as a building block for the synthesis of various pharmaceuticals.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 8-Iodoquinoline-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or interfere with DNA replication in microbial cells. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .
Comparaison Avec Des Composés Similaires
8-Iodoquinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline-2-carboxylic acid: This compound has a hydroxyl group instead of an iodine atom, which can significantly alter its chemical properties and biological activity.
Quinoline-2-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
The presence of the iodine atom in this compound makes it unique, as it can participate in specific halogen bonding interactions and undergo unique substitution reactions that other quinoline derivatives cannot.
Propriétés
Formule moléculaire |
C10H6INO2 |
|---|---|
Poids moléculaire |
299.06 g/mol |
Nom IUPAC |
8-iodoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) |
Clé InChI |
YJBFUTXPSDNYSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)I)N=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


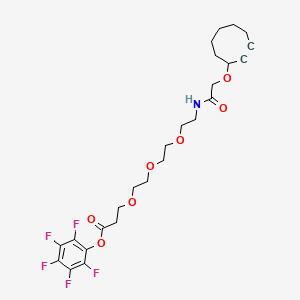
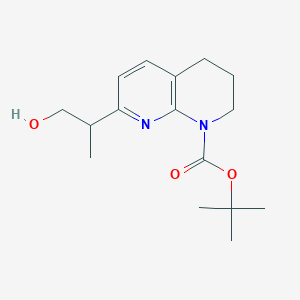
![methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride](/img/structure/B11833655.png)

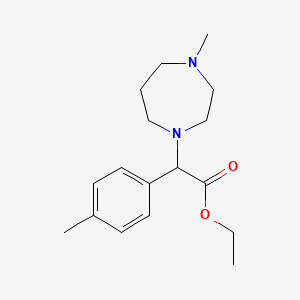

![1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11833667.png)
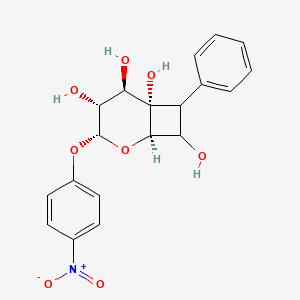
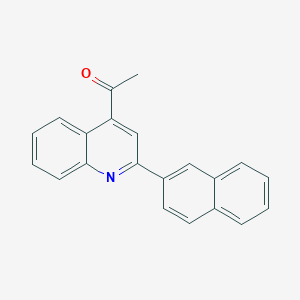

![1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B11833691.png)

